molecular formula C24H24N4O5 B2831609 N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide CAS No. 1115514-54-9

N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide

Cat. No.: B2831609
CAS No.: 1115514-54-9
M. Wt: 448.479
InChI Key: NETKCVXZNHLTFD-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a dimethoxyphenethyl group with a pyrrolo[3,2-d]pyrimidine core, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.

    Introduction of the Dimethoxyphenethyl Group: This step usually involves nucleophilic substitution reactions where the dimethoxyphenethylamine reacts with an activated intermediate.

    Final Acetylation: The final step involves acetylation of the intermediate to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the methoxy groups or the phenyl ring.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolo[3,2-d]pyrimidine core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide: Lacks the phenyl group, which may alter its chemical and biological properties.

    N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-7-methyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide: Contains a methyl group instead of a phenyl group, potentially affecting its reactivity and interactions.

Uniqueness

The presence of both the dimethoxyphenethyl group and the phenyl group in N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide contributes to its unique chemical properties and potential biological activities, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dioxo-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5/c1-32-18-9-8-15(12-19(18)33-2)10-11-25-20(29)14-28-23(30)22-21(27-24(28)31)17(13-26-22)16-6-4-3-5-7-16/h3-9,12-13,26H,10-11,14H2,1-2H3,(H,25,29)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETKCVXZNHLTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)NC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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